molecular formula C10H7NO B1317469 3-Ethynyl-4-methoxybenzonitrile CAS No. 204919-70-0

3-Ethynyl-4-methoxybenzonitrile

Cat. No.: B1317469
CAS No.: 204919-70-0
M. Wt: 157.17 g/mol
InChI Key: YSQRMFKWXZQYBT-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methoxybenzonitrile is a chemical compound belonging to the class of benzonitriles. It is characterized by the presence of an ethynyl group and a methoxy group attached to a benzene ring, along with a nitrile group. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

3-Ethynyl-4-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of high-performance materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-methoxybenzonitrile is not well-documented, as it is likely dependent on the specific application of the compound. More research is needed in this area .

Safety and Hazards

3-Ethynyl-4-methoxybenzonitrile is classified as a potentially hazardous substance. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . Proper safety measures should be taken while handling this compound, including wearing appropriate protective clothing and avoiding inhalation or contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Ethynyl-4-methoxybenzonitrile typically involves organic synthesis techniques. One common method involves the ethylation of isovanillin, followed by aldehyde oximation, acetic anhydride dehydration, and decoloration treatment with absolute ethyl alcohol . The reaction conditions are generally moderate, and the process includes the use of acetic anhydride as a dehydrating agent and activated carbon as a decolorizing agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes. The raw materials used are readily available, and the reaction conditions are optimized for high yield and purity. The use of recyclable reagents and eco-friendly processes is emphasized to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethynyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, halogenated compounds, and other substituted benzonitriles .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-methoxybenzonitrile
  • 4-Ethynyl-3-methoxybenzonitrile
  • 4-Ethoxybenzaldehyde

Uniqueness

3-Ethynyl-4-methoxybenzonitrile is unique due to the presence of both ethynyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-ethynyl-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQRMFKWXZQYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586556
Record name 3-Ethynyl-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204919-70-0
Record name 3-Ethynyl-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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